
6-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrrole and pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrrole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the desired compound through a series of steps including cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the compound on a larger scale. The exact methods can vary depending on the desired application and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The nitrogen atoms in the pyrrole and pyridine rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group will yield a carboxylic acid, while reduction will yield an alcohol .
Applications De Recherche Scientifique
6-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 6-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit a range of biological activities.
Indole Derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological importance.
Imidazole Derivatives: Imidazoles are known for their broad range of chemical and biological properties.
Uniqueness
6-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is unique due to the combination of pyrrole and pyridine rings, which provides a versatile scaffold for the development of new molecules.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
6-(2,5-dihydropyrrol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h1-4,7-8H,5-6H2 |
Clé InChI |
RQPORCFNZUVHGG-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2-Methylbutyl)amino]ethoxy}ethan-1-ol](/img/structure/B13235337.png)
amine](/img/structure/B13235352.png)
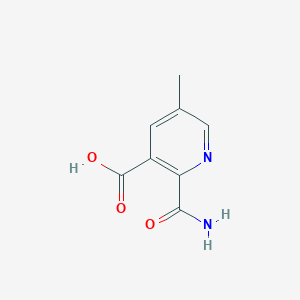
![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)

![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
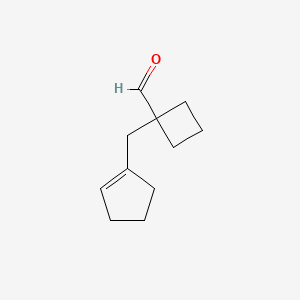
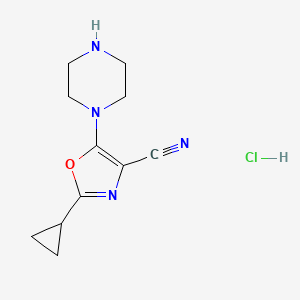
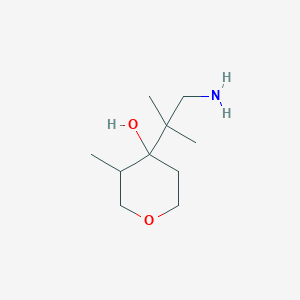
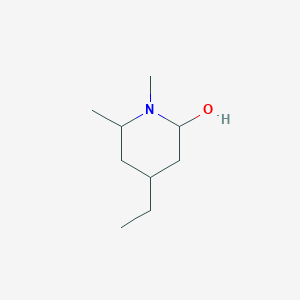
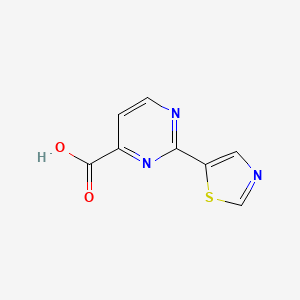
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
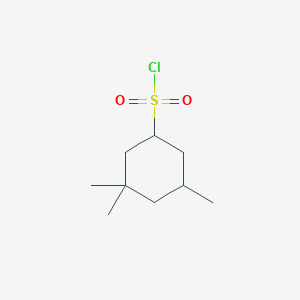
![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
